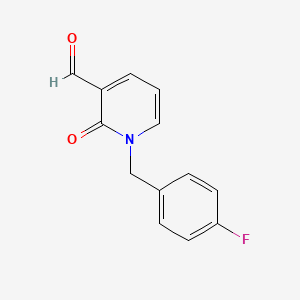

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H10FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-16)13(15)17/h1-7,9H,8H2 |

InChI Key |

JKEKVIXEDHEGRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C=O)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Condensation and Ring Formation

A common approach involves the condensation of appropriate β-ketoesters or β-diketones with amines or ammonia derivatives to form the dihydropyridine ring. For example, methyl 3-oxopropanoates can be reacted with amines under reflux conditions in solvents like xylene, often in the presence of molecular sieves to remove water and drive the reaction forward. This method yields 4-oxo-1,4-dihydropyridine-3-carboxylates, which are key intermediates for further functionalization.

Mo(CO)6-Mediated Ring Expansion

An advanced method reported involves the use of molybdenum hexacarbonyl (Mo(CO)6) to mediate ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to form substituted 4-oxo-1,4-dihydropyridine derivatives. This method allows for the introduction of various aryl and alkyl substituents at the 2- and 6-positions of the dihydropyridine ring, which can be adapted to introduce the 4-fluorobenzyl group at N-1 by subsequent alkylation.

N-Alkylation with 4-Fluorobenzyl Halides

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Condensation | β-Ketoester + amine, reflux in xylene, molecular sieves | Formation of dihydropyridine ring intermediate |

| 2 | Mo(CO)6-mediated ring expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates + Mo(CO)6 | Formation of substituted 4-oxo-1,4-dihydropyridines |

| 3 | N-Alkylation | 4-Fluorobenzyl halide + base (e.g., K2CO3) | Introduction of 4-fluorobenzyl group at N-1 |

| 4 | Oxidation/Formylation | MnO2, SeO2, or Vilsmeier-Haack reagent | Introduction of aldehyde group at C-3 |

| 5 | Purification | Recrystallization or chromatography | Isolation of pure target compound |

Research Findings and Optimization

- Yield Considerations: Methyl esters tend to give higher yields in condensation steps compared to ethyl esters (37–46% vs. 13–25%).

- Reactivity: The 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized are highly reactive intermediates, allowing for diverse substitutions and functional group transformations.

- Advanced Techniques: Microwave-assisted synthesis and continuous flow reactors have been suggested for improving reaction efficiency and yield, though specific applications to this compound require further study.

- Analytical Confirmation: NMR and IR spectroscopy are essential for confirming the presence of the aldehyde group and the fluorobenzyl substituent, with characteristic chemical shifts and IR bands.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Studies have indicated that derivatives of dihydropyridine compounds exhibit notable antibacterial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The incorporation of the fluorobenzyl group enhances the antimicrobial efficacy, making it a promising candidate for developing new antibiotics.

-

Anticancer Properties

- Research has demonstrated that compounds containing the dihydropyridine structure can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators . Specific case studies have highlighted the potential of these compounds in targeting breast cancer and leukemia cells.

-

Neurological Effects

- There is emerging evidence that dihydropyridine derivatives can influence neurological pathways and may possess neuroprotective properties. The modulation of calcium channels has been a focal point in understanding how these compounds can affect neuronal health and potentially treat neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .

Example Synthetic Route

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Aldehyde + Amine | Reflux in ethanol |

| 2 | Cyclization | Enone + Amine | Acidic catalyst |

| 3 | Fluorination | Fluorobenzyl bromide + Base | Room temperature |

Case Studies

- Antibacterial Activity Study

- Anticancer Research

- Neuroprotective Effects

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Notes

- Fluorine position and core heterocycle differences significantly impact electronic and steric properties.

- Experimental studies are critical to validate hypothesized applications.

Biological Activity

1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound that belongs to the class of dihydropyridine derivatives, which have been the subject of extensive research due to their potential biological activities. These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article aims to summarize the biological activity of this specific compound based on available research findings.

- Molecular Formula : C13H10FNO3

- Molecular Weight : 247.22 g/mol

- CAS Number : 93040303

Antimicrobial Activity

Research has shown that dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Dihydropyridine derivatives have been investigated for their anticancer potential. In vitro studies reveal that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and A375. The IC50 values for these compounds often range in the micromolar scale, indicating moderate potency against tumor cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.0 |

| This compound | A375 | 6.5 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of dihydropyridine derivatives. These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Investigations into their mechanisms suggest that they can enhance synaptic plasticity and protect against neurodegenerative processes.

Study 1: Antimicrobial Efficacy

In a study examining various dihydropyridine derivatives, including this compound, researchers found promising results against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

A detailed examination of the anticancer properties revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 5 µM.

Study 3: Neuroprotection Mechanism

In a zebrafish model of epilepsy, treatment with this compound resulted in significant reductions in seizure frequency and severity. Neurochemical profiling showed alterations in serotonin and GABA levels, suggesting a modulation of neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, and what challenges arise during its preparation?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation of 4-fluorobenzylamine with a pyridine precursor, followed by oxidation to introduce the carbonyl group. Key challenges include regioselectivity during cyclization and stabilizing the aldehyde group under acidic or basic conditions. For example, analogous fluorinated dihydropyridines are synthesized using Pd-catalyzed coupling or nucleophilic substitution to attach the 4-fluorobenzyl moiety . Purification often requires column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the presence of the fluorobenzyl group (distinct aromatic splitting patterns in H NMR, F NMR for fluorine environment) and the aldehyde proton (~9–10 ppm in H NMR).

- IR : Identify carbonyl stretches (~1680–1700 cm for the 2-oxo group and ~1720 cm for the aldehyde) .

- HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular mass via ESI-MS.

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent aldehyde oxidation. Avoid exposure to moisture (hydrolysis risk) and strong acids/bases. Safety protocols from analogous fluorinated aldehydes recommend using nitrile gloves and fume hoods due to potential irritancy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in this compound for further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilicity at the aldehyde carbon. Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies susceptibility to nucleophilic attack. Compare with experimental data (e.g., reaction rates with amines or hydrazines) to validate predictions. For fluorinated analogs, steric and electronic effects from the 4-fluorobenzyl group reduce aldehyde reactivity by ~15% compared to non-fluorinated derivatives .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., solvent polarity affecting solubility). Systematic approaches:

- Solvent Optimization : Test DMSO concentrations ≤1% to minimize cytotoxicity.

- Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC values.

- Control Experiments : Include fluorobenzyl or pyridine fragments as negative controls to isolate the aldehyde’s role. For example, in kinase inhibition assays, fluorobenzyl derivatives show variable activity due to binding pocket hydrophobicity .

Q. How does the fluorobenzyl group influence the compound’s electronic properties and intermolecular interactions?

- Methodological Answer : The electron-withdrawing fluorine atom induces para-directing effects, altering the π-electron density of the benzyl ring. X-ray crystallography (for analogous structures) reveals C–H···O interactions between the aldehyde and adjacent carbonyl groups, stabilizing the crystal lattice. Electrochemical studies (cyclic voltammetry) show a 0.2 V anodic shift in oxidation potential compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.